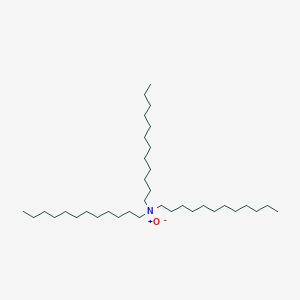
2,3-Dibutylnaphthalene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibutylnaphthalene-1-sulfonyl chloride: is an organic compound with the molecular formula C18H23ClO2S . It is a derivative of naphthalene, substituted with butyl groups at the 2 and 3 positions and a sulfonyl chloride group at the 1 position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2,3-dibutylnaphthalene followed by chlorination. The sulfonation can be achieved using sulfur trioxide or oleum, and the resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to form the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can enhance yield and purity.
化学反応の分析
Types of Reactions: 2,3-Dibutylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfonyl hydride under specific conditions.
Oxidation: Although less common, the butyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine or triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
科学的研究の応用
2,3-Dibutylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through sulfonation reactions, aiding in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers due to its reactivity and ability to introduce sulfonyl groups into various substrates.
作用機序
The mechanism of action of 2,3-Dibutylnaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved are largely determined by the specific nucleophile and the resulting product.
類似化合物との比較
2,3-Dibutylnaphthalene-1-sulfonic acid: The sulfonic acid derivative of the compound, which is less reactive but can be used in similar applications.
2,3-Dibutylnaphthalene: The parent hydrocarbon, which lacks the sulfonyl chloride group and thus has different reactivity and applications.
Naphthalene-1-sulfonyl chloride: A simpler sulfonyl chloride derivative of naphthalene, used in similar chemical reactions but without the butyl substitutions.
Uniqueness: 2,3-Dibutylnaphthalene-1-sulfonyl chloride is unique due to the presence of both butyl groups and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler naphthalene derivatives. The butyl groups can influence the compound’s solubility, steric hindrance, and overall reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
26248-28-2 |
|---|---|
分子式 |
C18H23ClO2S |
分子量 |
338.9 g/mol |
IUPAC名 |
2,3-dibutylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H23ClO2S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3 |
InChIキー |
GMGHCEFKBGBZFD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



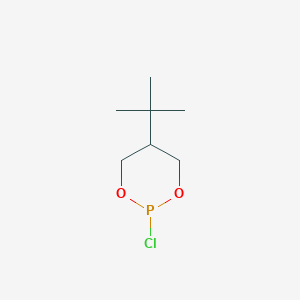
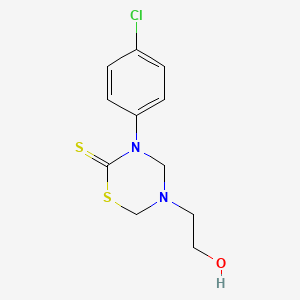

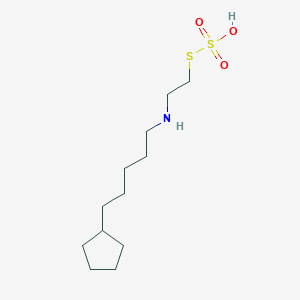
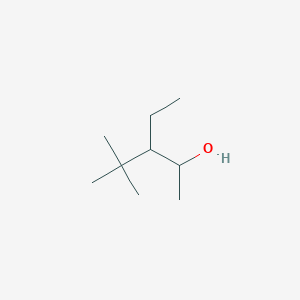
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

